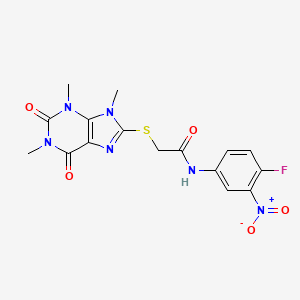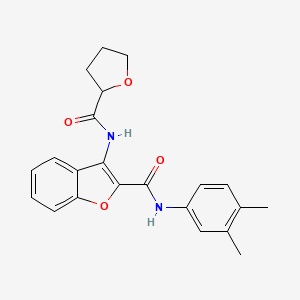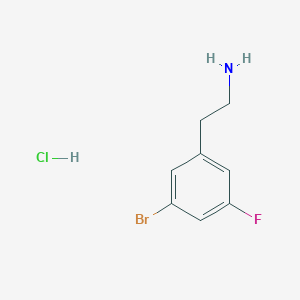
4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, also known as BFP, is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. BFP is a pyrazole derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Synthesis and Characterization
- 1H-pyrazole-3-carboxylic acid derivatives have been synthesized and characterized through experimental and theoretical studies. These compounds include various functionalization reactions and have been identified spectroscopically (Yıldırım, Kandemirli, & Demir, 2005).
- The synthesis of pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid has been explored, contributing to the understanding of the structural characteristics of these compounds (Kasımoğulları & Arslan, 2010).
Reaction Mechanisms and Theoretical Studies
- Studies have examined the functionalization reactions of pyrazole-3-carboxylic acid and its derivatives, providing insight into their chemical properties and reaction mechanisms (Yıldırım & Kandemirli, 2006).
Applications in Synthesis of Novel Compounds
- Pyrazole-3-carboxylic acid derivatives have been used in the synthesis of novel compounds, such as N-fluorophenyl-β-alanines, which leads to derivatives with potential applications in medicinal chemistry (Vaickelionienė & Mickevičius, 2006).
- The use of pyrazole-3-carboxylic acid derivatives in the synthesis of fluorogenic reagents for carboxylic acids has been explored, highlighting their potential in analytical chemistry (Uchiyama, Santa, & Imai, 2001).
Structural Analysis
- X-ray crystallography and NMR techniques have been employed to analyze the structures of pyrazole-3-carboxylic acid derivatives, contributing to the understanding of their molecular configurations (Loh et al., 2013).
Quantum Chemical Calculations
- Quantum chemical calculations have been used to study the mechanisms of reactions involving pyrazole-3-carboxylic acid derivatives, aiding in the prediction of their chemical behavior (Yıldırım, Kandemirli, & Akçamur, 2005).
Synthesis and Antibacterial Activity
- Research into the synthesis and antibacterial activity of pyrazole-3-carboxylic acid derivatives has been conducted, revealing their potential in developing new antibacterial agents (Cetin & Bildirici, 2016).
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c18-13-6-8-14(9-7-13)20-10-15(16(19-20)17(21)22)23-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEURMBZBBRWJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(6-Methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2589095.png)
![4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2589096.png)


![N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)

![4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid](/img/structure/B2589103.png)
![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2589110.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2589112.png)

